molecular formula C11H12O2S B14151708 Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate CAS No. 89295-40-9

Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate

Katalognummer: B14151708
CAS-Nummer: 89295-40-9
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: ZRILOZQUJMINTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate is an organic compound with the molecular formula C11H12O2S. It is a derivative of prop-2-enoate, featuring a phenylsulfanyl group attached to the methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate typically involves the reaction of methyl prop-2-enoate with a phenylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where the phenylsulfanyl group is introduced to the methyl prop-2-enoate using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding methyl prop-2-enoate.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Methyl prop-2-enoate

    Substitution: Various substituted prop-2-enoates

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. The prop-2-enoate moiety can participate in conjugation reactions, affecting the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(phenylsulfanyl)propanoic acid
  • 2-Methyl-2-(phenylsulfanyl)propanoic acid
  • 3-Phenyl-3-(phenylsulfanyl)propanoic acid

Uniqueness

Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both the phenylsulfanyl and prop-2-enoate groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

89295-40-9

Molekularformel

C11H12O2S

Molekulargewicht

208.28 g/mol

IUPAC-Name

methyl 2-(phenylsulfanylmethyl)prop-2-enoate

InChI

InChI=1S/C11H12O2S/c1-9(11(12)13-2)8-14-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI-Schlüssel

ZRILOZQUJMINTQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C)CSC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.